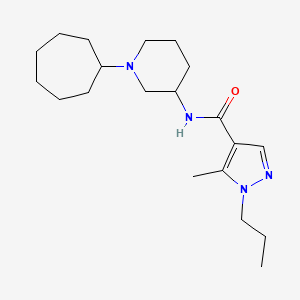![molecular formula C18H21N3O B6011960 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. It is commonly referred to as PEPAP, and it is a potent inhibitor of the dopamine transporter. This compound is of great interest to scientists due to its potential as a therapeutic agent in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mechanism of Action
PEPAP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, PEPAP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity by modulating the levels of dopamine in the brain.
Biochemical and Physiological Effects:
PEPAP has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone. PEPAP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
PEPAP has several advantages for lab experiments. It has a high yield and purity, making it an ideal compound for research purposes. Additionally, PEPAP has been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying the dopamine system in the brain. However, PEPAP has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to measure accurately. Additionally, PEPAP is not water-soluble, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on PEPAP. One potential direction is to investigate its potential as a treatment for drug addiction. PEPAP has been shown to reduce impulsivity, which is a significant risk factor for drug addiction. Additionally, PEPAP has been shown to reduce anxiety, which could be beneficial in the treatment of drug addiction. Another potential direction is to investigate the use of PEPAP in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of PEPAP on the brain and the potential for tolerance and dependence.
Synthesis Methods
The synthesis of 1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone involves the reaction between 2-pyrrolidinone and 4-pyridinemethanamine. The reaction is catalyzed by a palladium catalyst, and the product is obtained through a series of purification steps. The yield of this synthesis method is high, and the purity of the product is also excellent.
Scientific Research Applications
1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone has been extensively studied for its potential as a therapeutic agent in the treatment of various neurological disorders. It has been shown to be effective in increasing dopamine levels in the brain, which is essential for the treatment of Parkinson's disease. Additionally, PEPAP has been shown to reduce hyperactivity and impulsivity in animal models, making it a potential treatment for this compound.
Properties
IUPAC Name |
1-(2-phenylethyl)-4-(pyridin-4-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-12-17(20-13-16-6-9-19-10-7-16)14-21(18)11-8-15-4-2-1-3-5-15/h1-7,9-10,17,20H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGLMFFHCSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)
